Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

Description

Fundamental Role of Tyrosine in Biological Systems and Synthetic Chemistry

Tyrosine, or 4-hydroxyphenylalanine, is one of the 20 standard proteinogenic amino acids used by cells to build proteins. wikipedia.org Beyond its role in protein architecture, tyrosine's phenolic side chain gives it special functionality. wikipedia.org It is a crucial precursor for the biosynthesis of several key substances, including neurotransmitters like dopamine (B1211576) and norepinephrine, hormones such as thyroxine (a thyroid hormone), and the pigment melanin. ontosight.ainumberanalytics.com The hydroxyl group of tyrosine can be phosphorylated by protein kinases, a key post-translational modification in signal transduction pathways that regulate cell growth, metabolism, and apoptosis. wikipedia.orgcreative-proteomics.comrsc.org

In synthetic chemistry, tyrosine and its derivatives are valuable building blocks. The aromatic ring and multiple functional groups (amino, carboxyl, and hydroxyl) provide numerous sites for chemical modification. isef.net Chemists have developed various methods to synthesize tyrosine and its analogues, such as the Erlenmeyer azlactone synthesis, to create non-natural amino acids for incorporation into novel peptides and other complex molecular architectures. acs.org These synthetic derivatives are instrumental in studying protein structure-activity relationships and developing new therapeutic agents. rsc.orgrsc.org

Strategic Incorporation of Halogen Atoms in Amino Acid Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into amino acid side chains is a powerful strategy in medicinal chemistry and chemical biology. nih.govencyclopedia.pub This modification can profoundly influence the physicochemical and structural properties of the resulting molecules. nih.govencyclopedia.pub Halogenation is a tactic used by nature, as seen in various marine secondary metabolites, and is widely employed by chemists to tune the bioactivity and specificity of drug candidates. nih.gov

The addition of halogens to an amino acid can significantly modulate its interaction with biological targets like receptors and enzymes. nih.govencyclopedia.pub Halogenation can enhance binding affinity through various mechanisms. For instance, incorporating halogenated tyrosine into an antibody fragment has been shown to improve its antigen-binding affinity tenfold. nih.govresearchgate.net This enhancement can be attributed to the ability of halogens to form favorable interactions, such as halogen bonds, with protein backbones or side chains. researchgate.netresearchgate.net These interactions can help to optimize the fit of a ligand within its binding pocket, leading to increased potency and selectivity. nih.govresearchgate.net The strategic placement of halogens can convert inactive compounds into potent antibacterial agents or improve the efficacy of existing drugs. nih.gov

Halogen atoms exert significant steric and electronic effects on the amino acid scaffold. nih.gov As one moves down the halogen group from fluorine to iodine, the atomic radius increases, providing a way to systematically probe and fill space within a protein's binding site. nih.govresearchgate.net Electronically, halogens are electronegative and act as electron-withdrawing groups, which can alter the local electronic character of the molecule. nih.gov This can influence properties like pKa and hydrogen bonding capability. Furthermore, the larger halogens (chlorine, bromine, and iodine) can act as electron donors, forming non-canonical stabilizing interactions known as halogen bonds with oxygen or nitrogen atoms, which are increasingly recognized for their importance in molecular recognition. nih.govencyclopedia.pubresearchgate.net

Overview of Protecting Group Methodologies in Multi-Functional Organic Synthesis

The synthesis of molecules with multiple functional groups, such as the target compound Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, would be impossible without the use of protecting groups. numberanalytics.comwikipedia.org These are chemical modifications that temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing other parts of the molecule to be selectively transformed. wikipedia.orgorganic-chemistry.org After the desired transformation, the protecting group is removed in a step called deprotection. wikipedia.org

In the synthesis of complex molecules like peptides or other multifunctional compounds, it is often necessary to deprotect one functional group while leaving others masked. researchgate.net This requires an "orthogonal" protecting group strategy, where different protecting groups are used that can be removed under distinct, non-interfering conditions. organic-chemistry.org For example, one group might be labile to acid, while another is removed by a base, and a third by catalytic hydrogenation. organic-chemistry.orgrsc.org This approach provides chemists with precise control over the sequence of reactions, enabling the construction of highly complex molecular architectures that would otherwise be inaccessible. numberanalytics.com

Two of the most common protecting groups in amino acid and peptide chemistry are the tert-butyloxycarbonyl (Boc) group and the benzyl (B1604629) (Bzl) group. researchgate.nethighfine.com

The Boc group is typically used to protect the α-amino group of an amino acid. researchgate.netmasterorganicchemistry.com It is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions, but it is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

The Benzyl (Bzl) group , and its derivatives like the 3-bromobenzyl group in the target compound, are often used to protect hydroxyl or carboxyl groups. libretexts.orglibretexts.org Benzyl ethers or esters are stable to the acidic and basic conditions often used in peptide synthesis but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). libretexts.orglibretexts.org

The combination of Boc for the amine and benzyl-based groups for side chains represents a classic orthogonal strategy. researchgate.netrsc.org The Boc group can be removed with acid without affecting the benzyl ether, and the benzyl ether can be removed by hydrogenation without cleaving the Boc group, providing versatile and selective control during synthesis. rsc.orghighfine.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Synonym | Boc-3,5-diiodo-L-Tyr(3'-BrBzl)-OH |

| CAS Number | 63570-43-4 |

| Molecular Formula | C₂₁H₂₂BrI₂NO₅ |

| Molecular Weight | 702.1 g/mol |

| Appearance | Off-white solid |

| Melting Point | 190 - 192 °C |

Data sourced from Chem-Impex. chemimpex.com

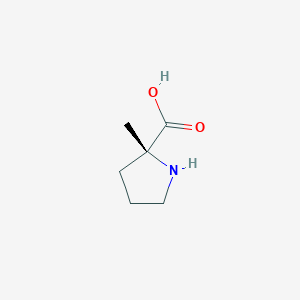

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZOEUOEXIJCY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrI2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatizations of Halogenated Tyrosine Derivatives

Cross-Coupling Reactions Involving Aryl Halides on Tyrosine

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and their application to modified amino acids has enabled the synthesis of complex peptide structures and non-canonical amino acids. researchgate.netnih.gov For a substrate like Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, the aryl iodide and aryl bromide moieties serve as handles for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is one of the most efficient methods for C-C bond formation. researchgate.netmdpi.com This reaction is well-suited for modifying halogenated tyrosine derivatives. The differential reactivity of aryl halides (I > Br > Cl) towards oxidative addition to the palladium(0) catalyst allows for selective couplings. In the case of this compound, the two C-I bonds on the tyrosine ring are expected to be significantly more reactive than the C-Br bond on the benzyl (B1604629) ether.

This selectivity enables the sequential introduction of two different aryl or vinyl groups onto the tyrosine core. For instance, a first Suzuki-Miyaura coupling can be performed under conditions mild enough to react only at the iodine positions, leaving the bromine atom intact for a subsequent, more forcing coupling reaction. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govmdpi.com

Illustrative Suzuki-Miyaura Reaction Conditions for Halogenated Aromatics:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 75 |

| 2 | 1-bromo-PDI | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 49 |

| 3 | 3-Iodotyrosine derivative | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85-95 |

Note: This table presents data from analogous reactions on various halogenated aromatic and heterocyclic compounds to illustrate typical conditions and outcomes. Data for the specific title compound is not available.

Exploration of Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Negishi)

Beyond the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-couplings offer alternative routes for functionalizing this compound.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org Similar to Suzuki-Miyaura, the reactivity order of halides is I > Br >> Cl, allowing for selective functionalization of the di-iodotyrosine ring. libretexts.org

The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. nih.govwikipedia.org This reaction is notable for its high functional group tolerance and its ability to form C(sp²)–C(sp³) bonds. nih.govresearchgate.net The preparation of the organozinc reagent is a critical step, but the method provides a powerful alternative for introducing alkyl or aryl groups onto the tyrosine scaffold. nih.gov

Reactivity of Bromo-Substituted Benzyl Moieties in Cross-Coupling Contexts

The 3'-bromo-benzyl ether protecting group introduces another site for potential cross-coupling. Generally, aryl bromides are less reactive than aryl iodides in palladium-catalyzed reactions. nih.govnih.gov This difference in reactivity is the basis for selective, sequential cross-coupling strategies. Under carefully controlled conditions (e.g., lower temperatures, specific ligand choice), the di-iodo positions on the tyrosine ring can be selectively functionalized while leaving the bromo-benzyl group untouched.

Subsequently, under more forcing conditions (e.g., higher temperatures, more active catalyst systems), the C-Br bond can be engaged in a second cross-coupling reaction. polyu.edu.hk This allows for a three-fold, programmed diversification of the original molecule, highlighting the synthetic utility of employing protecting groups that also serve as reactive handles.

Advanced Functionalization of Amino Acid Side Chains

The strategic modification of amino acid side chains is a cornerstone of modern chemical biology and medicinal chemistry. Halogenated tyrosine derivatives, such as this compound, serve as versatile platforms for introducing diverse functionalities. The presence of iodine and bromine atoms on the aromatic rings provides reactive handles for a variety of advanced chemical transformations, enabling the synthesis of complex peptides and molecular probes. This section explores sophisticated strategies for the functionalization of these halogenated tyrosine scaffolds, focusing on direct C-H activation and the substitution of existing halogen atoms.

C-H Functionalization Strategies for Tyrosine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. frontiersin.orgnih.govfrontiersin.org In the context of tyrosine derivatives, this approach allows for the introduction of new substituents onto the aromatic ring, complementing traditional methods that rely on the inherent reactivity of the phenol (B47542) group. Palladium-catalyzed C-H arylation, in particular, has been developed as a robust method for forging new carbon-carbon bonds. researchgate.netmdpi.com

Research has demonstrated that directing groups can guide a metal catalyst to a specific C-H bond, ensuring high regioselectivity. For derivatives of amino acids, the native carboxyl or protected amine groups can serve as directing elements to functionalize C-H bonds at various positions. rsc.orgthieme-connect.de For instance, palladium catalysis can achieve arylation of benzylic C-H bonds in derivatives of native α-amino acids. rsc.org These strategies are applicable to halogenated tyrosine frameworks, where the electronic properties of the ring are already modulated by the iodine atoms, potentially influencing the reactivity and selectivity of C-H activation. While direct C-H functionalization of the di-iodinated ring presents challenges due to potential competition from cross-coupling at the C-I bonds, it represents a frontier in synthetic methodology. semanticscholar.org

| Catalyst | Ligand/Mediator | Directing Group | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃HBF₄ | Pivalic Acid (promoter) | Triazapentalenes | mdpi.com |

| Pd(II) | N-acetyl-β-alanine | Carboxylic Acid | Propionic Acid Derivatives | researchgate.net |

| Pd(II) | 2-carbomethoxynorbornene | Carboxylic Acid (transient) | Phenylacetic Acids | researchgate.net |

| Pd(II) | Pyridine | Native Amino Acid | Tyrosine Peptides | thieme-connect.de |

Halogen Exchange and Substitution Reactions on Iodinated Tyrosine

The carbon-iodine bonds in 3,5-diiodotyrosine derivatives are key reactive sites for a multitude of transformations. These include halogen exchange reactions, which swap one halogen for another, and a wide array of palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. manac-inc.co.jp

Aromatic Finkelstein Reaction

The Finkelstein reaction, traditionally used for alkyl halides, involves the exchange of one halogen for another. byjus.comwikipedia.orgorganic-chemistry.org Its application to aryl halides, termed the "aromatic Finkelstein reaction," is a powerful method for synthesizing aryl iodides from more readily available aryl bromides, or vice versa. wikipedia.orgunacademy.com This transformation is typically catalyzed by copper(I) salts, often in the presence of a diamine ligand, which accelerates the reaction. mdma.chorganic-chemistry.orgnih.gov The reaction is an equilibrium process, and its direction can be controlled by the differential solubility of the halide salts in the chosen solvent. wikipedia.orgadichemistry.com For a substrate like this compound, this reaction could theoretically be used to exchange the bromine atom on the benzyl group for iodine or, under different conditions, replace the iodine atoms on the tyrosine ring with bromine or chlorine, although the latter is less common.

| Catalyst | Ligand | Halide Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI (5 mol%) | (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%) | NaI | Dioxane | 110 | organic-chemistry.orgfrontiersin.org |

| CuI (excess) | None | KI | HMPA | 160 | nih.govfrontiersin.org |

| Copper(I) Iodide | Diamine Ligands | - | - | - | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atoms on the tyrosine ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, making di-iodinated tyrosine a versatile building block for creating complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. It is widely used to couple aryl iodides with aryl or vinyl boronic acids or their esters. mdpi.comscielo.br For 3,5-diiodotyrosine derivatives, this allows for the introduction of various aryl or heteroaryl groups at the 3 and 5 positions of the tyrosine ring, creating biaryl structures that are prevalent in many biologically active compounds. scielo.brnih.gov The reaction conditions are generally mild and tolerant of many functional groups. mdpi.com

| Palladium Catalyst | Boron Reagent | Base | Substrate | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic Acid | - | 4-Bromochlorobenzene | uwindsor.ca |

| - | Potassium aryltrifluoroborate salts | - | Tyrosine Derivatives | scielo.br |

| - | Boronic Acids | - | Hypervalent Iodine Conjugates | nih.gov |

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgnih.gov This reaction, co-catalyzed by palladium and copper(I), enables the introduction of alkynyl moieties onto the 3,5-diiodotyrosine scaffold. wikipedia.org The resulting arylalkynes are valuable intermediates and can be found in various natural products and pharmaceuticals. wikipedia.orgyoutube.com Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

| Catalyst System | Base | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Pd Catalyst, Cu(I) Cocatalyst | Amine Base | Aryl or Vinyl Halide | Classic method for C(sp²)-C(sp) bond formation | organic-chemistry.orglibretexts.org |

| Pd₂(dba)₃ / Ligand 2 | - | Aryl Iodide | Room temperature coupling | libretexts.org |

| Pd(OAc)₂ / Ligand 3 | - | Aryl Chloride | Efficient copper-free coupling | libretexts.org |

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com It involves the palladium-catalyzed coupling of an amine with an aryl halide. organic-chemistry.orglibretexts.org Applying this reaction to 3,5-diiodotyrosine derivatives allows for the direct installation of primary or secondary amines at the 3 and 5 positions of the aromatic ring. This provides a direct route to novel amino-substituted tyrosine derivatives, which are of significant interest in medicinal chemistry. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this reaction. youtube.com

| Catalyst/Ligand System | Amine Type | Halide Type | Reference |

|---|---|---|---|

| Pd(0) / Bulky Phosphine Ligands (e.g., XPhos) | Primary or Secondary | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | wikipedia.orgyoutube.com |

| Pd / BINAP or DPPF | Primary Amines | Aryl Iodides and Triflates | wikipedia.org |

| [(CyPF-tBu)PdCl₂] | Various Amines | Heteroaryl and Aryl Halides | organic-chemistry.org |

Applications in Advanced Organic and Medicinal Chemistry Research

Design and Synthesis of Peptide and Peptidomimetic Structures

The precise introduction of modified amino acids is a cornerstone of modern peptide chemistry. Halogenated derivatives of tyrosine, such as Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, offer chemists the ability to fine-tune the properties of peptides for specific research purposes.

This compound serves as a ready-to-use building block for the introduction of a heavily halogenated tyrosine residue into a peptide sequence, typically through solid-phase peptide synthesis (SPPS). lookchem.comresearchgate.net In this process, the Boc group provides temporary protection for the N-terminus. This group is readily removed under acidic conditions, allowing for the step-wise elongation of the peptide chain. The 3-bromobenzyl ether protecting the phenolic hydroxyl group and the iodine and bromine atoms on the aromatic rings are generally stable to the conditions of Boc-SPPS.

The use of such pre-functionalized amino acids is a key strategy in chemical synthesis, allowing for the creation of peptides with precisely placed modifications that would be difficult or impossible to install after the peptide has been assembled. chemscene.com This approach avoids harsh, non-specific halogenation reactions on a completed peptide, providing researchers with complete control over the final structure. nih.gov

Naturally occurring cross-linked tyrosine derivatives like dityrosine (B1219331), trityrosine, and pulcherosine (B238492) are formed in biology through oxidative processes and are implicated in both normal physiological functions and disease states. unimelb.edu.aunih.govnih.govnih.gov The chemical synthesis of these complex structures is a significant challenge, and halogenated tyrosine derivatives have emerged as crucial precursors in achieving this goal. acs.orgnih.gov

Strategic use of iodinated and di-iodinated tyrosine monomers enables chemists to direct the formation of specific cross-links through powerful reactions like the Suzuki coupling. acs.orgnih.gov

Dityrosine: An efficient synthesis of dityrosine can be achieved starting from a protected 3-iodotyrosine derivative, which undergoes a tandem Miyaura borylation–Suzuki coupling reaction. acs.orgnih.gov

Trityrosine: The synthesis of this trimer has been accomplished through the Suzuki coupling of a protected 3,5-diiodotyrosine derivative with a tyrosine-3-boronic acid derivative. acs.orgnih.gov The use of a di-iodinated precursor is central to building the trimeric structure.

Pulcherosine: Access to this intricate cross-link involves a multi-step process that includes selective halogenation followed by a Suzuki coupling to link the different tyrosine-derived units. acs.orgnih.gov

These synthetic routes highlight the importance of having well-defined, halogenated building blocks to construct complex, naturally inspired peptide architectures for further study.

The introduction of halogen atoms onto a peptide's structure profoundly influences its physical and biological properties. nih.govcnr.itnih.gov This is due to a combination of steric effects, changes in hydrophobicity, and the ability of heavier halogens (Cl, Br, I) to form a specific, noncovalent interaction known as a halogen bond. nih.govunimore.it

Key Impacts of Peptide Halogenation:

| Property Affected | Description of Impact | Supporting Evidence |

| Conformation | Halogen bonds can act as internal conformational constraints, stabilizing specific secondary structures like β-hairpins. The strength of this interaction is tunable (I > Br > Cl), offering a rational tool for peptide design. nih.govacs.org | Halogen bonds have been shown to provide conformational stability in peptide model systems comparable to that of a hydrogen bond. acs.org |

| Self-Assembly | The presence of iodine atoms can significantly enhance the self-assembly of peptides into ordered nanostructures, such as fibrils and hydrogels. unimore.itpolimi.itpolimi.it This is driven by strong stacking interactions and the formation of intermolecular halogen bonds. rsc.org | Iodinated diphenylalanine peptides show that halogen bonding plays a key role in the solid-state packing and aggregation behavior. unimore.itpolimi.it |

| Receptor Interactions | Halogen atoms can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) in a receptor's binding pocket. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties like membrane permeability. nih.govacs.orgbohrium.comresearchgate.net | Computational and structural studies have identified "hot spots" in protein receptors where halogen bonding can significantly stabilize the ligand-receptor complex. nih.gov |

The multi-halogenated nature of this compound makes it an ideal candidate for studies aiming to maximize these effects, leveraging the strong halogen bonding potential of iodine and bromine.

Development of Radiolabeled Analogs for Preclinical Research

The iodine atoms on this compound make it a structural precursor to radioiodinated compounds, which are vital tools in preclinical diagnostic imaging and therapy.

The radioiodination of peptides and other biomolecules is a well-established technique for creating radiotracers for SPECT and PET imaging. nih.gov Tyrosine is a primary target for radioiodination due to the reactivity of its phenolic ring. researchgate.net

Common Radioiodination Methods:

| Method | Description | Key Reagents |

| Direct Electrophilic Substitution | An oxidizing agent is used to convert radioactive iodide (e.g., Na¹²³I, Na¹²⁵I, Na¹³¹I) into an electrophilic species (I⁺), which then reacts with the activated aromatic ring of tyrosine. nih.govacs.org | Chloramine-T, Iodogen, N-halosuccinimides, Lactoperoxidase. researchgate.netnih.govresearchgate.net |

| Indirect Labeling (Prosthetic Groups) | A small molecule (prosthetic group) is first radioiodinated and then conjugated to the peptide. This is useful for peptides that are sensitive to oxidation. researchgate.net | N-succinimidyl 3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent). researchgate.net |

| Halogen Exchange | A non-radioactive halogen (like bromine or iodine) or a precursor group (like a trialkylstannyl or boronic acid group) on the molecule is replaced with a radioactive iodine isotope. nih.govnih.gov | NaI, often with a catalyst like Cu(II) salts for halogen exchange or a mild oxidant for destannylation/deboronation. nih.gov |

A di-iodinated compound like this compound could serve as a precursor for radioiodination via a halogen exchange reaction, where one of the stable ¹²⁷I atoms is replaced by a radioactive isotope such as ¹²³I, ¹²⁴I, or ¹³¹I.

Before a new radiolabeled compound can be used in humans, it must undergo rigorous preclinical evaluation to assess its potential as a diagnostic agent. nih.gov This process involves a series of in vitro and in vivo studies to determine the tracer's safety and efficacy. nih.govtudelft.nl

Radiolabeled tyrosine analogs are of particular interest for imaging tumors, as many cancers exhibit increased amino acid transport. nih.gov Preclinical studies for a new tyrosine-based radiotracer would typically include:

In Vitro Assays: Cellular uptake studies using cancer cell lines to demonstrate specific binding and internalization. Competition binding assays are used to confirm that the tracer binds to its intended target. nih.govtudelft.nl

Biodistribution Studies: In vivo experiments in animal models (often mice bearing human tumor xenografts) to determine where the tracer accumulates in the body over time. The goal is to see high uptake in the tumor and low uptake in non-target organs to ensure a high-contrast image. nih.govriken.jp

PET/SPECT Imaging: Animal imaging studies to visually confirm the tracer's ability to localize to tumors and provide clear diagnostic images. nih.gov

Stability Analysis: Assessment of the tracer's stability in biological fluids (e.g., plasma or serum) to ensure it does not break down before reaching its target. tudelft.nl

The evaluation of a radiolabeled analog derived from a precursor like this compound would follow these steps to determine its suitability for potential clinical applications in diagnostic research. mdpi.com

Computational and Theoretical Investigations of Halogenated Tyrosine Systems

Elucidation of Halogen Bonding Interactions in Biological and Synthetic Systems

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen, nitrogen, or sulfur atom. nih.govrsc.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond to the adjacent carbon. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been crucial in characterizing these interactions in systems relevant to biology. For instance, the mechanism of iodothyronine deiodinases (Dios), enzymes that regulate thyroid hormone activity, is believed to involve halogen bonding. nih.govresearchgate.net Theoretical models suggest that a Se···I halogen bond forms between the selenocysteine (B57510) (Sec) residue in the enzyme's active site and an iodine atom of the thyroid hormone substrate. nih.gov This XB interaction is thought to activate the C–I bond, facilitating its cleavage. nih.gov DFT calculations comparing the interaction of a methyl selenolate (MeSe⁻), a minimalist model for the active site, with various thyroid hormones (THs) show that XB strengths are in the order of THs > PBDEs (polybrominated diphenyl ethers) > PCBs (polychlorinated biphenyls), which aligns with experimental trends in endocrine disruption. nih.gov

The strength and geometry of halogen bonds are key determinants of their influence. Analysis of protein-ligand complexes from the PDB-REDO databank provides insight into the preferred geometries of these interactions in biological contexts. biorxiv.org These studies reveal that backbone and side-chain oxygen atoms are common halogen bond acceptors. biorxiv.org In some cases, halogen bonds can be enhanced by adjacent hydrogen bonds, creating a "hydrogen bond enhanced halogen bond" (HBeXB), which can be sufficiently strong to replace a catalytic metal ion in an enzyme's active site. pnas.org

| Halogen Bond Donor | Halogen Bond Acceptor | System Context | Interaction Strength (kcal/mol) | Reference |

| C-I | Se (in MeSe⁻) | Deiodinase Enzyme Model | Strong, activates C-I bond | nih.gov |

| C-Br | Se (in MeSe⁻) | PBDE Endocrine Disruptor Model | Weaker than C-I···Se | nih.gov |

| C-Cl | O (in peptide backbone) | Model Peptide System | ~6.1 (estimated) | acs.org |

| C-I | π-system (Tyrosine) | Protein-Ligand Complex | Favorable interaction | biorxiv.org |

This table presents representative data from computational studies on halogen bonding interactions in various chemical and biological systems.

Conformational Analysis and Torsional Dynamics (χ space) of Halogenated Tyrosine Side Chains

The incorporation of halogens into the tyrosine side chain significantly influences its conformational preferences and dynamics. Halogenation can perturb the structure and self-organization of proteins by affecting surface charges and internal domain distances. nih.govresearchgate.net These subtle perturbations at the single-residue level can be amplified in the context of a larger protein assembly. nih.govbris.ac.uk

Computational methods combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these conformational effects. For example, a technique known as NAMFIS (Nuclear Magnetic Resonance Analysis of Molecular Flexibility in Solution) has been used to analyze the solution conformations of peptides. acs.org In a designed β-hairpin peptide, the introduction of a chlorinated amino acid was shown to stabilize the folded conformation through an inter-strand Cl···O halogen bond. acs.org The NAMFIS analysis, based on NOE data, revealed that the side chain orientations (defined by torsional angles, χ) that permit the formation of this halogen bond were dominant in the conformational ensemble. acs.org

| Halogenated Residue | System | Key Conformational Finding | Computational Method | Reference |

| Halogenated Tyrosine | FtsZ Protein | Perturbs large-scale protein self-organization and filament bending. | Theoretical Modeling | nih.govbit.edu.cn |

| Chloro-amino acid | β-hairpin Peptide | Side-chain orientation is optimized to form a stabilizing Cl···O halogen bond. | NAMFIS Ensemble Analysis | acs.org |

| 3,5-Diiodotyrosine | General Peptides | Influences physico-chemical and structural properties, affecting folding. | General Principles | mdpi.com |

This table summarizes findings on how halogenation of amino acid side chains affects molecular and protein conformation.

Theoretical Mechanistic Studies of Enzymatic and Synthetic Halogenation Reactions

Theoretical studies provide profound insights into the reaction mechanisms of both enzymatic and synthetic halogenation of tyrosine. In nature, flavin-dependent halogenases (FDHs) are often responsible for the electrophilic halogenation of aromatic substrates. nih.gov The mechanism involves the oxidation of a halide ion (e.g., I⁻) to a more electrophilic species, formally a halenium ion (I⁺), which is often conceptualized as hypohalite (IO⁻) in an aqueous environment. nih.govsemanticscholar.org This electrophilic halogenating agent then attacks the electron-rich aromatic ring of tyrosine at the positions ortho to the hydroxyl group. nih.gov

For dehalogenation reactions, such as those catalyzed by iodothyronine deiodinases, theoretical studies support a mechanism initiated by the formation of a halogen bond. nih.govresearchgate.net DFT calculations on model systems have been used to map out the reaction pathway. These studies show that the activation barriers for the deiodination of an aromatic iodide by a selenol (MeSeH) are significantly lower than by a thiol (MeSH), which is consistent with the experimental observation that deiodinases are selenoenzymes and that their cysteine mutants have much lower activity. researchgate.net

In synthetic chemistry, the direct iodination of protected tyrosine derivatives is a common strategy. A straightforward method involves using an iodinating agent to achieve di-iodination at the 3- and 5-positions of a Boc-L-Tyrosine monomer. researchgate.net Computational chemistry can be employed to understand the regioselectivity of these reactions and to predict the reactivity of different halogenating agents. Quantum mechanics/molecular mechanics (QM/MM) theoretical studies have also been used to investigate related enzymatic processes, such as the desolvation of fluoride (B91410) by the enzyme fluorinase prior to catalysis, highlighting the role of active site residues in stabilizing reactive species. nih.gov

| Reaction Type | System/Enzyme | Proposed Mechanistic Feature | Theoretical Approach | Reference |

| Enzymatic Halogenation | Flavin-Dependent Halogenase | Oxidation of halide (X⁻) to an electrophilic species (X⁺) for aromatic substitution. | Mechanistic Principles | nih.gov |

| Enzymatic Deiodination | Iodothyronine Deiodinase | Halogen bond formation (Se···I) followed by nucleophilic attack. | Density Functional Theory (DFT) | nih.govresearchgate.net |

| Synthetic Iodination | Boc-L-Tyrosine | Direct electrophilic substitution on the activated phenolic ring. | General Synthetic Strategy | researchgate.net |

| Enzymatic Fluorination | Fluorinase | Desolvation of fluoride ion stabilized by active site H-bonds. | QM/MM Calculations | nih.gov |

This table outlines key mechanistic insights from theoretical studies of halogenation and dehalogenation reactions involving tyrosine and related systems.

Q & A

(Basic) What are the recommended synthetic routes for Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, and how do the diiodo and bromobenzyl groups influence reaction efficiency?

Answer:

A stepwise approach is critical due to the steric and electronic effects of the diiodo and bromobenzyl groups.

Boc Protection : Begin by protecting the tyrosine amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH/THF) to prevent unwanted side reactions .

Iodination : Electrophilic iodination at the 3,5-positions of the aromatic ring requires careful control. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in a polar aprotic solvent (e.g., DMF). The electron-withdrawing Boc group may slow iodination, necessitating extended reaction times .

Bromobenzyl Introduction : Employ a nucleophilic aromatic substitution or Suzuki-Miyaura coupling for the 3'-bromo-benzyl group. For substitution, activate the hydroxyl group (e.g., as a triflate) before reacting with 3-bromobenzyl bromide. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance efficiency in coupling reactions .

(Basic) How should researchers purify this compound to achieve >95% purity?

Answer:

Purification challenges arise from the compound’s high molecular weight and halogenated substituents:

- Column Chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate or DCM:MeOH) to separate by polarity. Monitor fractions via TLC or HPLC (>95% purity benchmarks align with methods in ) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data for analogous halogenated aromatics. Slow cooling enhances crystal purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve trace impurities .

(Basic) What spectroscopic methods are optimal for characterizing this compound, and how do halogen atoms complicate analysis?

Answer:

- NMR :

- 1H NMR : The bromobenzyl and diiodo groups cause significant deshielding and splitting. Use deuterated DMSO or CDCl₃ to dissolve the compound.

- 13C NMR : Heavy atoms (Br, I) induce signal broadening; collect data with extended relaxation delays.

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating proton and carbon shifts, especially near halogenated positions .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+ ~750-800 Da). Isotopic patterns from Br and I aid identification .

(Advanced) How can researchers optimize reaction conditions to mitigate steric hindrance from the diiodo and bromobenzyl groups?

Answer:

- Temperature : Elevated temperatures (80–100°C) improve kinetics but may risk decomposition. Monitor via in-situ FTIR or Raman spectroscopy .

- Catalysts : Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to reduce steric clashes .

- Solvent Choice : Polar aprotic solvents (DMAc, NMP) enhance solubility of halogenated intermediates .

(Advanced) How should contradictory spectral data (e.g., unexpected NMR peaks) be analyzed?

Answer:

- Impurity Identification : Compare with byproducts from analogous reactions (e.g., dehalogenation products in ).

- Dynamic Effects : Rotamers or restricted rotation around the benzyl group may split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can clarify .

- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts for proposed structures, cross-referenced with NIST or PubChem data .

(Advanced) What storage conditions are recommended to prevent degradation of the iodinated and brominated moieties?

Answer:

- Temperature : Store at 0–6°C in amber vials to minimize light-induced dehalogenation .

- Atmosphere : Use argon or nitrogen to prevent oxidation. Desiccants (e.g., silica gel) reduce hydrolysis risk .

- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) detects decomposition, such as free tyrosine or debrominated derivatives .

(Advanced) How can researchers address low yields in the final coupling step of the bromobenzyl group?

Answer:

- Pre-activation : Convert the hydroxyl group to a better-leaving group (e.g., triflate or tosylate) before coupling .

- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd₂(dba)₃ with SPhos) to improve turnover in Suzuki reactions .

- Solvent Basicity : Additives like Cs₂CO₃ or K₃PO₄ enhance nucleophilicity in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.